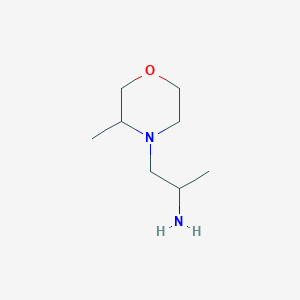

1-(3-Methylmorpholin-4-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylmorpholin-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(9)5-10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGYSVZNVNLSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Methylmorpholin 4 Yl Propan 2 Amine and Its Chiral Derivatives

Established Synthetic Pathways for Substituted Morpholine (B109124) Ring Systems

The synthesis of substituted morpholine rings is a well-established field in organic chemistry, with numerous strategies developed to afford diverse substitution patterns. Many of these methods begin with readily available acyclic precursors, such as vicinal amino alcohols, which are then cyclized. researchgate.net

One prominent and versatile method is the Palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives. nih.gov This intramolecular cyclization strategy allows for the concise and stereocontrolled synthesis of variously substituted morpholines. The process typically involves the coupling of an N-aryl or N-alkenyl ethanolamine derivative with an aryl or alkenyl bromide in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.gov This approach is particularly powerful for creating cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Another established route involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, which proceeds through a morpholinone intermediate that is subsequently reduced. chemrxiv.org More modern, greener approaches utilize reagents like ethylene (B1197577) sulfate (B86663) to achieve a redox-neutral, one- or two-step conversion of 1,2-amino alcohols to morpholines, avoiding harsh reducing agents. organic-chemistry.org

The following table summarizes key features of selected established pathways for morpholine synthesis.

| Synthetic Pathway | Key Reagents & Conditions | Scope & Advantages |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu, Toluene, 105 °C | Provides access to a broad array of enantiopure cis-3,5-disubstituted morpholines; modular. nih.gov |

| Annulation via Morpholinone | Chloroacetyl chloride, followed by reduction (e.g., with borane (B79455) or aluminum hydrides) | A common, traditional approach applicable to many 1,2-amino alcohols. chemrxiv.org |

| Ethylene Sulfate Annulation | Ethylene sulfate, tBuOK | Redox-neutral, high-yielding, and avoids toxic reagents; environmentally favorable. organic-chemistry.org |

| Ring Opening of Aziridines | Aziridines, nucleophiles (e.g., oxirane-2-thiol), followed by cyclization | Provides access to diverse substitution patterns, particularly for benzomorpholines. researchgate.net |

Stereoselective Syntheses of 3-Methylmorpholine (B1346471) Scaffolds

Achieving stereocontrol at the C3 position is critical for synthesizing chiral derivatives like 1-(3-Methylmorpholin-4-yl)propan-2-amine. A common and effective strategy is to start from a chiral pool material, such as an enantiopure amino alcohol. For instance, a multigram synthesis of (3S)-3-methylmorpholine has been reported, highlighting the scalability of such methods. acs.org

One direct method involves the reduction of a chiral morpholinone precursor. For example, (R)-5-methylmorpholin-3-one can be reduced to (R)-3-methylmorpholine using a powerful reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction proceeds by reducing the amide carbonyl to a methylene (B1212753) group, yielding the desired chiral morpholine. chemicalbook.com

A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has also been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This method benefits from the use of a chiral ruthenium catalyst to induce high enantioselectivity. organic-chemistry.org

The table below outlines representative stereoselective syntheses for the 3-methylmorpholine core.

| Method | Starting Material | Key Reagents / Catalyst | Stereochemical Outcome |

|---|---|---|---|

| Morpholinone Reduction | (R)-5-Methylmorpholin-3-one | Lithium aluminum hydride (LAH), THF | (R)-3-Methylmorpholine. chemicalbook.com |

| Asymmetric Transfer Hydrogenation | Aminoalkyne substrates | RuCl[(S,S)-Ts-DPEN(η-p-cymene)] | Enantiomerically enriched 3-substituted morpholines. organic-chemistry.org |

Strategies for Regioselective Introduction of the Propan-2-amine Moiety

A plausible and highly efficient route is the one-pot reductive amination of 3-methylmorpholine with a suitable three-carbon ketone bearing a protected amine. A prime candidate for this reaction is N-Boc-1-amino-2-propanone. The reaction would proceed via the initial formation of an iminium ion intermediate between the secondary amine of the morpholine and the ketone, which is then reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and common choice for this transformation. Milder, more environmentally friendly reducing agents like α-picoline-borane have also proven effective for reductive aminations, even in aqueous or neat conditions. organic-chemistry.org Following the successful coupling, the Boc-protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final primary amine.

An alternative, two-step approach involves the initial alkylation of 3-methylmorpholine with a halo-ketone, such as 1-chloro-2-propanone. This Sₙ2 reaction would form an N-(2-oxopropyl)-3-methylmorpholinium salt, which, after neutralization, yields the corresponding aminoketone. The ketone can then be converted to the primary amine via reductive amination with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) formate) and a reducing agent.

Advanced Chemical Transformations for Functionalization and Derivatization

The primary amine of the propan-2-amine moiety serves as a versatile handle for further functionalization, allowing for the synthesis of a library of derivatives. Standard transformations for primary amines can be readily applied.

Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) can produce a wide range of amides.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides.

Further Alkylation: The primary amine can be further alkylated to form secondary or tertiary amines through reductive amination with other aldehydes or ketones.

C–H Functionalization: More advanced methods, such as chiral aldehyde-catalyzed asymmetric α-functionalization, can be used to introduce further complexity at the carbon adjacent to the primary amine, although this may require protection of the morpholine nitrogen. acs.orgnih.gov Bio-inspired methods using quinone co-factors have also been developed for the α-functionalization of primary amines. chemrxiv.org

These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery, where modifying the properties of the primary amine group can significantly impact biological activity.

Isolation and Purification Techniques for Complex Products

The synthesis of this compound, particularly when starting from a single enantiomer of 3-methylmorpholine, results in a product with two stereocenters. This can lead to the formation of a mixture of diastereomers if the introduction of the propan-2-amine side chain is not stereospecific. The separation and purification of these diastereomers is a critical final step.

Chromatographic Methods: Diastereomers possess different physical properties and can therefore be separated using standard chromatographic techniques. stackexchange.com

Flash Column Chromatography: This is the most common method for purification on a laboratory scale. Using a silica (B1680970) gel stationary phase and an appropriate solvent system (often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol, sometimes with a small amount of amine base like triethylamine (B128534) to prevent peak tailing) can effectively separate diastereomers. whiterose.ac.uk

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for analytical purposes, HPLC is the method of choice. Normal-phase HPLC on silica gel is particularly effective for separating diastereomeric amides or esters. nih.gov For preparative-scale purification of chiral compounds, recycling preparative HPLC systems can be employed to achieve high purity even with insufficient initial resolution. researchgate.net

Crystallization: If the product or a salt derivative is crystalline, fractional crystallization can be an effective method for separating diastereomers. Formation of salts with chiral acids (like tartaric acid or camphorsulfonic acid) can create diastereomeric salts with different solubilities, facilitating separation by crystallization. stackexchange.com

Characterization: The purity and identity of the final product are confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For chiral compounds, the enantiomeric and diastereomeric purity is often determined by chiral HPLC or by NMR using chiral solvating agents.

Structural Characterization and Conformational Analysis of 1 3 Methylmorpholin 4 Yl Propan 2 Amine Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the covalent structure of 1-(3-Methylmorpholin-4-yl)propan-2-amine. Each technique provides unique and complementary information, allowing for a complete picture of the molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Proton/Carbon Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of the atoms within the molecule. Both ¹H and ¹³C NMR spectra provide detailed information.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons and their neighboring environments through chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. For this compound, distinct signals are expected for the protons of the methyl group on the morpholine (B109124) ring, the methyl group on the propane (B168953) chain, the methine protons, and the various methylene (B1212753) protons within the morpholine ring and the propane sidechain. The diastereotopic nature of the methylene protons adjacent to the stereocenters can lead to complex splitting patterns, providing further structural insight.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Given the molecule's structure, eight distinct carbon signals are anticipated. The chemical shifts are indicative of the carbon type (methyl, methylene, methine) and its electronic environment (e.g., carbons adjacent to nitrogen or oxygen). The predicted chemical shifts are based on established ranges for similar functional groups. libretexts.orgdocbrown.info

Predicted NMR Data:

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shift ranges for analogous structures. libretexts.orgbhu.ac.in

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Amine (-NH₂) | 0.8 - 2.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Propane -CH(NH₂) | 2.8 - 3.2 | Multiplet | Coupled to adjacent -CH₃ and -CH₂- protons. |

| Propane -CH₃ | 1.0 - 1.2 | Doublet | Coupled to the adjacent methine proton. |

| Propane N-CH₂ | 2.2 - 2.6 | Multiplet | Diastereotopic protons may exhibit complex splitting. |

| Morpholine -CH(CH₃) | 2.5 - 2.9 | Multiplet | Position depends on axial/equatorial conformation. |

| Morpholine -CH₃ | 0.9 - 1.1 | Doublet | Coupled to the adjacent methine proton. |

| Morpholine O-CH₂ | 3.5 - 3.8 | Multiplet | Protons adjacent to the electronegative oxygen atom. |

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Propane -CH(NH₂) | 45 - 55 | Carbon bearing the primary amine group. |

| Propane -CH₃ | 20 - 25 | Methyl group on the propane chain. |

| Propane N-CH₂ | 55 - 65 | Methylene group connecting to the morpholine nitrogen. |

| Morpholine -CH(CH₃) | 58 - 68 | Chiral carbon in the morpholine ring. |

| Morpholine -CH₃ | 15 - 20 | Methyl group on the morpholine ring. |

| Morpholine O-CH₂ | 65 - 75 | Carbons adjacent to the ring oxygen. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₁₈N₂O, corresponding to a monoisotopic mass of approximately 158.14 g/mol .

Molecular Ion: In electron ionization (EI-MS), the molecular ion peak (M⁺) is expected at m/z 158. As is common for aliphatic amines, this peak may be weak or absent due to rapid fragmentation. libretexts.org The presence of two nitrogen atoms dictates that the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.

Fragmentation Pattern: The fragmentation is dominated by cleavages adjacent to the nitrogen atoms (α-cleavage), which stabilize the resulting carbocation. miamioh.edu Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the propan-2-amine moiety to yield a stable iminium ion at m/z 143.

Cleavage of the C-C bond in the propane chain, leading to a fragment containing the morpholine ring at m/z 114 ([M-C₂H₄N]⁺).

Ring opening and fragmentation of the morpholine moiety itself can produce characteristic ions, such as those at m/z 57 or 86, although these pathways are more complex. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [C₇H₁₅N₂O]⁺ | Loss of •CH₃ from the isopropyl group (α-cleavage) |

| 114 | [C₆H₁₂NO]⁺ | Cleavage of the C-C bond between C1 and C2 of the propane chain |

| 100 | [C₅H₁₀NO]⁺ | Fragmentation within the side chain |

| 86 | [C₄H₈NO]⁺ | Fragmentation involving the morpholine ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl groups, the C-O-C ether linkage of the morpholine ring, and C-N bonds.

N-H Stretching: A pair of medium-intensity bands between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

C-H Stretching: Strong absorptions between 2850-3000 cm⁻¹ from the methyl and methylene groups.

N-H Bending: A medium to strong band around 1590-1650 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring, typically appearing around 1115-1140 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. C-C bond vibrations and symmetric C-H bending modes are often more prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. researchgate.netresearchgate.net

Table 4: Predicted Principal Vibrational Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | IR | Medium |

| 2850 - 3000 | C-H Aliphatic Stretch | IR, Raman | Strong |

| 1590 - 1650 | N-H Bend (Scissoring) | IR | Medium-Strong |

| 1440 - 1470 | C-H Bend (Scissoring) | IR | Medium |

| 1115 - 1140 | C-O-C Asymmetric Stretch | IR | Strong |

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Due to the presence of two chiral centers, this compound can exist as four stereoisomers: (3R, 2'R), (3S, 2'S), (3R, 2'S), and (3S, 2'R). Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a specific enantiomer. mdpi.comthieme-connect.de

These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. While the amine and morpholine moieties themselves lack strong chromophores in the accessible UV-Vis range, derivatization with a chromophoric agent can induce a measurable ECD spectrum. nih.gov Alternatively, the comparison of experimentally measured ECD or VCD spectra with spectra predicted by quantum-chemical calculations for a known configuration allows for an unambiguous assignment of the absolute stereochemistry. acs.org The sign and intensity of the observed Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral centers.

Computational Chemistry Approaches for Conformational Landscape Exploration

Computational chemistry, particularly methods based on quantum mechanics, provides invaluable insights into the molecule's conformational preferences and electronic properties, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. For this compound, DFT calculations can be used to:

Explore Conformational Isomers: The morpholine ring can adopt chair and boat conformations. The methyl group at the C3 position can be in either an axial or equatorial position. Furthermore, rotation around the C-C and C-N bonds of the aminopropyl side chain leads to multiple rotamers. DFT calculations can determine the relative energies of these conformers, identifying the most stable ground-state geometries. researchgate.net

Predict Spectroscopic Data: Once the minimum energy conformers are identified, their spectroscopic properties (NMR chemical shifts, IR/Raman frequencies) can be calculated. nih.gov Comparing these predicted spectra with experimental data serves as a powerful validation of the structural assignment.

Analyze Electronic Structure: DFT provides information about the molecule's electronic structure, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity.

A typical computational approach would involve geometry optimization and frequency calculations for all possible stereoisomers and their significant conformers using a functional like B3LYP with a basis set such as 6-311+G(d,p), incorporating a solvent model to simulate solution-phase conditions.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

The conformational landscape of this compound is a critical determinant of its physicochemical properties and potential biological activity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools employed to explore this landscape, providing insights into the molecule's preferred three-dimensional structures and dynamic behavior. These methods are predicated on the use of a force field, a set of empirical energy functions that calculate the potential energy of a system of atoms.

Molecular mechanics focuses on identifying stable conformations, corresponding to energy minima on the potential energy surface. By systematically rotating the rotatable bonds of this compound, a multitude of possible conformations can be generated. Each of these conformations is then subjected to energy minimization to identify the nearest local energy minimum. This process, known as a conformational search, helps to identify the most energetically favorable structures of the molecule.

The conformational flexibility of this compound arises from several key structural features: the puckering of the morpholine ring, the orientation of the methyl group on the morpholine ring, and the rotation around the single bonds of the propan-2-amine side chain. The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations, though generally higher in energy, can also exist and may be relevant in certain environments or upon interaction with other molecules. The methyl group at the 3-position of the morpholine ring can exist in either an axial or equatorial position, with the equatorial orientation generally being more stable due to reduced steric hindrance.

Molecular dynamics simulations provide a more dynamic picture of the conformational behavior of this compound. In an MD simulation, the Newtonian equations of motion are solved for all atoms in the system over a specified period, yielding a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of the conformational space at a given temperature, revealing not only the low-energy conformations but also the transitions between them. Such simulations can highlight the flexibility of the propan-2-amine side chain and the frequency of ring puckering in the morpholine moiety.

The accuracy of both MM and MD simulations is heavily dependent on the quality of the force field parameters used to describe the interatomic interactions within the molecule. For novel compounds like this compound, specific parameters may not be available in standard force fields. In such cases, quantum mechanical calculations are often employed to derive or validate the necessary parameters, ensuring a more accurate representation of the molecule's potential energy surface.

The data generated from these simulations can be analyzed to understand the relative populations of different conformers. This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not necessarily be the lowest-energy conformation in isolation.

Below is a representative table illustrating the type of data that can be obtained from molecular mechanics calculations for the low-energy conformers of this compound. The values presented are hypothetical and serve to demonstrate the output of such a computational study.

| Conformer ID | Relative Energy (kcal/mol) | Morpholine Ring Conformation | Methyl Group Orientation | Dihedral Angle (C2-N1-C7-C8) (°) |

| 1 | 0.00 | Chair | Equatorial | 175.4 |

| 2 | 0.85 | Chair | Equatorial | -65.2 |

| 3 | 1.52 | Chair | Equatorial | 68.9 |

| 4 | 2.10 | Chair | Axial | 178.1 |

| 5 | 3.50 | Twist-Boat | Equatorial | -55.8 |

Reactivity Profiles and Reaction Mechanisms of 1 3 Methylmorpholin 4 Yl Propan 2 Amine

Nucleophilic Properties of the Amine and Morpholine (B109124) Nitrogen Atoms

The reactivity of 1-(3-Methylmorpholin-4-yl)propan-2-amine is primarily dictated by the lone pair of electrons on its two nitrogen atoms, which allows them to function as nucleophiles. libretexts.orgchemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The molecule contains two distinct nitrogen atoms: a primary amine nitrogen in the propan-2-amine side chain and a tertiary amine nitrogen within the 3-methylmorpholine (B1346471) ring.

The primary amine is generally the more nucleophilic of the two. This enhanced nucleophilicity is attributed to lower steric hindrance compared to the tertiary nitrogen, allowing for easier access to electrophilic centers. masterorganicchemistry.com In contrast, the nucleophilicity of the tertiary morpholine nitrogen is diminished by two key factors. Firstly, the presence of the alkyl groups (the propyl chain, the methyl group, and the ring carbons) creates significant steric bulk around the nitrogen atom. masterorganicchemistry.com Secondly, the ether oxygen atom within the morpholine ring exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This makes the morpholine nitrogen less basic and less nucleophilic than structurally similar cyclic amines like piperidine. masterorganicchemistry.comwikipedia.org

The basicity of an amine, often expressed by the pKₐ of its conjugate acid (pKₐH), provides a useful proxy for its nucleophilicity, though the correlation is not always direct. researchgate.net The pKₐH of morpholine is approximately 8.4, whereas piperidine, which lacks the electron-withdrawing oxygen, has a pKₐH of about 11. masterorganicchemistry.com The primary amine group on the propan-2-amine moiety is expected to have a pKₐH similar to other simple primary amines (around 10.7), making it a significantly stronger base and, in this case, a stronger nucleophile than the tertiary morpholine nitrogen.

Table 1: Comparison of Nucleophilic Centers

| Feature | Propan-2-amine Nitrogen | 3-Methylmorpholine Nitrogen |

|---|---|---|

| Amine Type | Primary (1°) | Tertiary (3°) |

| Steric Hindrance | Low | High |

| Electronic Effects | Alkyl group donation (activating) | Inductive withdrawal by ether oxygen (deactivating) |

| Relative Basicity | Higher (Estimated pKₐH ~10.7) | Lower (pKₐH < 8.4) |

| Relative Nucleophilicity | Higher | Lower |

Alkylation and Acylation Reactions of the Propan-2-amine Moiety

Given the superior nucleophilicity of the primary amine, it serves as the principal site for electrophilic attack in alkylation and acylation reactions. uomustansiriyah.edu.iqlibretexts.org

Alkylation Reactions Alkylation of the primary amine can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via a nucleophilic aliphatic substitution reaction. wikipedia.org However, these reactions are often challenging to control. The secondary amine product of the initial alkylation is itself a potent nucleophile and can react further with the alkyl halide. libretexts.orglibretexts.org This can lead to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products. libretexts.orglibretexts.org To favor the formation of the mono-alkylated secondary amine, a large excess of the starting primary amine is typically used. reddit.com

Acylation Reactions In contrast, acylation of the propan-2-amine moiety is a highly efficient and controllable reaction. Primary amines react readily with acylating agents such as acyl chlorides or acid anhydrides to form stable amide products. uomustansiriyah.edu.iqlibretexts.orgyoutube.com This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrytalk.org A key advantage of acylation is that the resulting amide is substantially less nucleophilic than the starting amine. This is because the nitrogen lone pair in the amide is delocalized by resonance with the adjacent carbonyl group, which prevents subsequent acylation reactions. uomustansiriyah.edu.iqlibretexts.org This inherent chemoselectivity allows for the clean formation of the mono-acylated product. nih.govorganic-chemistry.orgresearchgate.net

Table 2: Representative Derivatization Reactions

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Excess of starting amine, solvent (e.g., THF, DMF), base (e.g., K₂CO₃) fishersci.co.uk |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent (e.g., DCM), base (e.g., triethylamine (B128534), pyridine) to neutralize HCl byproduct libretexts.org |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide | Heating may be required; reaction is slower than with acyl chloride chemguide.co.uk |

Cyclization and Ring-Expansion Reactions Involving the Morpholine Core

While the primary amine is the more reactive nucleophile for intermolecular reactions, the tertiary morpholine nitrogen can participate in intramolecular reactions, leading to the formation of novel cyclic structures. nih.govresearchgate.net

Intramolecular Cyclization If the propan-2-amine side chain is first derivatized with a moiety containing a good leaving group, an intramolecular cyclization can occur. For instance, acylation of the primary amine with 3-chloropropionyl chloride would yield an N-(3-chloropropionyl) derivative. The tertiary morpholine nitrogen can then act as an internal nucleophile, displacing the chloride ion in an intramolecular Sₙ2 reaction. nih.govacs.org This process would result in the formation of a fused bicyclic system containing a piperazinone ring. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts. youtube.com

Ring-Expansion Reactions Ring-expansion is a known transformation for certain substituted morpholine systems, typically proceeding through a strained aziridinium (B1262131) ion intermediate. mdpi.comnih.govmdpi.com While not directly applicable to the parent compound, if a substituent like a chloromethyl group were present on the morpholine ring (e.g., at the C-2 position), the morpholine nitrogen could displace the chloride to form a bicyclic aziridinium salt. Subsequent attack by a nucleophile on one of the aziridinium carbons can lead to the opening of the three-membered ring and the formation of a larger seven-membered 1,4-oxazepane (B1358080) ring. mdpi.comresearchgate.net This highlights a potential reactivity pathway of the morpholine core structure under specific substitution patterns.

Catalytic Transformations and Ligand Binding in Organometallic Systems

The presence of two nitrogen atoms with available lone pairs makes this compound a candidate for use as a ligand in organometallic chemistry. libretexts.org Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. nih.gov

This compound can exhibit different binding modes:

Monodentate Ligand: It can coordinate to a metal center through a single nitrogen atom. Coordination would preferentially occur at the more basic and less sterically hindered primary amine nitrogen.

Bidentate Ligand: It can act as a chelating agent, where both the primary amine nitrogen and the tertiary morpholine nitrogen bind to the same metal center. nih.gov This forms a stable cyclic structure known as a chelate ring. The flexibility of the three-carbon propyl linker would allow for the formation of a thermodynamically favorable six-membered chelate ring with a metal ion.

Morpholine and its derivatives are known to form stable complexes with a variety of transition metals, including copper(II), zinc(II), palladium(II), and platinum(II). nih.govresearchgate.net These complexes have found applications in catalysis and as potential therapeutic agents. nih.govresearchgate.net The ability of this compound to act as a bidentate N,N'-donor ligand makes it a valuable scaffold for designing novel metal catalysts and functional organometallic materials. nih.govresearchgate.net

Table 3: Potential Ligand Binding Properties

| Property | Description |

|---|---|

| Donor Atoms | Primary Amine (N), Tertiary Morpholine (N) |

| Potential Hapticity | Monodentate (via primary N), Bidentate (via both N atoms) |

| Chelate Ring Size | 6-membered ring in bidentate mode |

| Potential Metal Partners | Pd(II), Pt(II), Cu(II), Zn(II), Rh(I), Ru(II) |

Mechanistic Pathways of Derivatization Reactions

Understanding the stepwise mechanisms of key reactions is crucial for predicting products and controlling reactivity.

Mechanism of Acylation The acylation of the primary amine with an acyl chloride proceeds through the nucleophilic acyl substitution pathway. chemistrytalk.orgbyjus.com

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.comquora.com

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion is expelled as a good leaving group.

Deprotonation: A base, such as a second molecule of the amine or an added base like pyridine, removes the proton from the positively charged nitrogen to yield the neutral amide product and the hydrochloride salt of the base. libretexts.org

Mechanism of Alkylation The alkylation with a primary alkyl halide follows an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. organic-chemistry.orgmsu.edu

Concerted Step: In a single, concerted step, the nucleophilic primary amine attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (backside attack). organic-chemistry.org

Transition State: A transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-halide bond is partially broken.

Product Formation: The carbon-halide bond breaks completely, expelling the halide ion, and a new carbon-nitrogen bond is formed, resulting in a secondary ammonium salt. A base is required to deprotonate this salt to give the neutral secondary amine.

Mechanism of Intramolecular Cyclization (Hypothetical) The proposed formation of a bicyclic piperazinone from an N-(3-chloropropionyl) derivative would also occur via an intramolecular Sₙ2 reaction . youtube.comlibretexts.org

Conformation: The molecule adopts a conformation that brings the nucleophilic tertiary morpholine nitrogen into proximity with the electrophilic carbon bearing the chlorine atom.

Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the electrophilic carbon, displacing the chloride leaving group in a single concerted step, analogous to the intermolecular Sₙ2 mechanism.

Ring Formation: The formation of the new carbon-nitrogen bond results in the closure of the ring, yielding a bicyclic quaternary ammonium salt.

Advanced Research Applications of 1 3 Methylmorpholin 4 Yl Propan 2 Amine in Chemical Biology and Materials Science

Integration as a Core Building Block in Complex Chemical Synthesis

The 1-(3-methylmorpholin-4-yl)propan-2-amine moiety is a versatile and valuable building block in the synthesis of complex, biologically active molecules. whiterose.ac.ukenamine.netnih.gov Its utility stems from the combination of the stable, polar morpholine (B109124) ring and the reactive primary amine of the propan-2-amine side chain. The morpholine ring often enhances aqueous solubility and metabolic stability, while the chiral methyl group can be used to probe specific interactions within protein binding pockets. researchgate.netmdpi.com

In synthetic strategies, this compound is typically introduced through nucleophilic substitution or reductive amination reactions, where the amine group reacts with an appropriate electrophile to form a larger, more complex scaffold. For instance, in the synthesis of kinase inhibitors based on pyrimidine (B1678525) or triazine cores, the 3-methylmorpholine (B1346471) group is frequently attached to the heterocyclic core to complete the final structure. nih.govnih.gov The stereochemistry of the methyl group, whether (R) or (S), is often crucial for the final compound's biological activity, necessitating stereoselective synthetic routes to access the desired enantiomer of the building block. chemicalbook.comchemicalbook.com The reliable incorporation of this motif allows for the systematic exploration of structure-activity relationships (SAR), making it a cornerstone in modern drug discovery programs.

Design and Development of Molecular Ligands for Biological Targets (Mechanistic Focus)

Rational Design of Kinase Inhibitors (e.g., PI3K, mTOR, ATR) Incorporating the 3-Methylmorpholine-Propan-2-amine Motif

The 3-methylmorpholine-propan-2-amine motif is a prominent feature in the rational design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, which includes crucial cancer targets like PI3K, the mammalian target of rapamycin (B549165) (mTOR), and Ataxia Telangiectasia and Rad3-related (ATR) kinase. researchgate.netnih.govnih.govresearchgate.netucsf.edu The design of these inhibitors leverages the morpholine's ability to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, a common interaction that anchors the inhibitor. mdpi.com

The strategic placement of the methyl group is key to achieving selectivity and potency. For instance, in the development of mTOR inhibitors, the (R)-3-methylmorpholine moiety was found to confer significant selectivity for mTOR over the closely related PI3Kα isoform. nih.gov Similarly, in the design of dual PI3K/mTOR inhibitors and selective ATR inhibitors, the stereochemistry and position of the methyl group are optimized to fit into specific hydrophobic pockets within the active site, thereby enhancing binding affinity and distinguishing between different kinases. nih.gov One notable example is AZ20, a potent and selective ATR inhibitor, which incorporates the (R)-3-methylmorpholine group. nih.govresearchgate.net

| Compound Name | Target Kinase(s) | Reported Potency (IC₅₀) |

| AZ20 | ATR | 5 nM (biochemical), 50 nM (cellular) nih.gov |

| Triazine-based Inhibitor | mTOR | High potency and selectivity over PI3Kα nih.gov |

| (S)-isomer based PI3K/mTOR Inhibitor | PI3Kα, mTOR | Maintained enzymatic and cellular effects nih.gov |

Investigation of Ligand-Receptor Binding Modes and Interaction Fingerprints via Molecular Docking and Dynamics

Molecular modeling techniques, including docking and molecular dynamics simulations, are indispensable tools for understanding how inhibitors containing the this compound motif interact with their target kinases. mdpi.comnih.govnih.gov These studies consistently reveal a conserved binding mode for the morpholine ring. The oxygen atom of the morpholine typically acts as a hydrogen bond acceptor, forming a crucial interaction with an NH group of a backbone amide in the hinge region of the kinase—for example, with the amide of Val882 in PI3Kα. nih.gov This hydrogen bond is a key anchor point for many ATP-competitive kinase inhibitors.

| Structural Moiety | Key Interaction Type | Interacting Kinase Residues (Examples) |

| Morpholine Oxygen | Hydrogen Bond (Acceptor) | Hinge Region Backbone Amide (e.g., Val882 in PI3Kα) nih.gov |

| 3-Methyl Group | Van der Waals / Hydrophobic | Hydrophobic "selectivity" pockets near the hinge region |

| Aromatic Core (e.g., pyrimidine, triazine) | π-π Stacking / Hydrophobic | Aromatic residues in the ATP-binding site |

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

While many inhibitors incorporating the 3-methylmorpholine motif are designed as ATP-competitive (orthosteric) inhibitors, their binding can induce or stabilize specific protein conformations, which is a hallmark of allosteric modulation. imrpress.comresearchgate.net Kinases are dynamic proteins that exist in equilibrium between different conformational states, most notably the active ("DFG-in") and inactive ("DFG-out") conformations.

An inhibitor that preferentially binds to an inactive conformation can shift the equilibrium away from the active state, effectively inhibiting the kinase through an allosteric mechanism even if it binds in the ATP pocket. nih.gov The steric bulk and specific stereochemistry of the 3-methylmorpholine group can be critical in this context. researchgate.net A ligand featuring this motif might be unable to fit into the compact active state of a kinase but may bind favorably to a more open, inactive conformation. This "conformational selection" can lead to higher selectivity, as the inactive states of kinases are often more structurally diverse than their highly conserved active states. researchgate.net While direct evidence of allosteric kinase inhibition solely driven by this specific amine is still an emerging area of research, its role in stabilizing particular kinase conformations is a key aspect of its function in modern inhibitor design.

Role in the Development of Chemical Probes for Cellular Pathway Investigations

A potent, selective, and cell-permeable inhibitor is an invaluable tool for chemical biologists to dissect complex cellular signaling pathways. Molecules incorporating the this compound moiety have been developed into high-quality chemical probes for this purpose. mdpi.com A chemical probe allows for the acute and reversible inhibition of a specific protein target within a living cell, enabling researchers to study the direct consequences of that inhibition.

For example, the highly potent and selective ATR inhibitor AZ20, which contains the (R)-3-methylmorpholine group, serves as a chemical probe to investigate the function of the ATR kinase in the DNA Damage Response (DDR). nih.gov By treating cells with AZ20, researchers can precisely block ATR activity and observe the downstream effects, such as the inhibition of Chk1 phosphorylation, cell cycle arrest, and sensitization of cancer cells to DNA-damaging agents. This allows for the elucidation of the specific roles of ATR in various cellular contexts and the identification of potential therapeutic strategies based on ATR inhibition. The favorable properties conferred by the methylmorpholine group, such as improved cellular activity and pharmacokinetic properties, are critical for the successful application of these molecules as in vitro and in vivo chemical probes. nih.govresearchgate.net

Applications in Supramolecular Chemistry and Advanced Materials Design

Beyond its established role in medicinal chemistry, the structural features of this compound suggest potential applications in supramolecular chemistry and advanced materials design. numberanalytics.comthepharmajournal.com Supramolecular chemistry focuses on the design of complex assemblies based on non-covalent interactions. The morpholine component of the molecule can participate in hydrogen bonding, while the amine group can be protonated to engage in electrostatic interactions or serve as a coordination site for metal ions.

These properties make it a candidate for integration into larger supramolecular structures such as metal-organic frameworks (MOFs), hydrogels, or self-assembling monolayers. For example, its derivatives could be used as building blocks for chiral polymers or as components in stimuli-responsive materials where pH changes could alter the protonation state and thus the material's properties. numberanalytics.com In materials science, morpholine derivatives are known to act as corrosion inhibitors and as curing agents or stabilizers in polymers. The specific structure of this compound, with its additional amine functionality and chiral center, could be exploited to design specialized polymers with unique thermal or optical properties or to create functionalized surfaces for sensing and catalysis. thepharmajournal.comambeed.com

Q & A

Basic Synthesis and Purification

Q1: What are the common synthetic routes for 1-(3-Methylmorpholin-4-yl)propan-2-amine, and how can purity be optimized? A: The synthesis typically involves condensation reactions between morpholine derivatives and propan-2-amine precursors. For example, analogous morpholinophenyl compounds are synthesized via reactions of ketones with substituted aldehydes under basic conditions (e.g., NaOH in ethanol) followed by cyclization with guanidine nitrate . To optimize purity, use gradient solvent systems (e.g., THF/DMF) for recrystallization and monitor reaction progress via TLC or HPLC. Temperature control (e.g., reflux at 200°C for 1 hour) is critical to minimize side products .

Structural Characterization

Q2: What advanced techniques are recommended for resolving the stereochemistry of this compound? A: X-ray crystallography using programs like SHELXL is the gold standard for unambiguous stereochemical determination. For dynamic analysis, employ NMR techniques (e.g., NOESY or COSY) to assess spatial proximity of protons. Computational methods, such as density functional theory (DFT), can predict preferred conformations by evaluating energy minima of stereoisomers .

Computational Modeling

Q3: How can DFT methods be applied to predict the electronic properties of this compound? A: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for calculating molecular orbitals, ionization potentials, and electron affinities . Basis sets such as 6-31G(d) are suitable for geometry optimization. For correlation energy, the Colle-Salvetti formula provides accurate results for organic amines . Validate predictions with experimental UV-Vis spectra or cyclic voltammetry.

Biological Activity Profiling

Q4: What methodologies are used to study the interaction of this compound with biological targets? A:

- Binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors.

- Metabolic studies: Employ LC-HR-MSn or GC-MS to identify metabolites, as demonstrated for structurally similar phenylpropan-2-amines . For example, monitor N-demethylation or hydroxylation pathways.

- In vitro models: Primary cell cultures or enzyme inhibition assays (e.g., kinase profiling) can elucidate mechanistic pathways.

Advanced Data Contradictions

Q5: How should researchers address discrepancies in reported synthetic yields or biological activity data? A:

- Systematic parameter variation: Adjust reaction conditions (solvent, catalyst, temperature) to identify yield-limiting factors .

- Validation via orthogonal techniques: Cross-verify biological activity using multiple assays (e.g., fluorescence polarization and radioligand binding).

- Meta-analysis: Compare data across studies while accounting for variables like enantiomeric purity (e.g., racemic vs. enantiopure forms) .

Stability and Degradation

Q6: What strategies mitigate degradation of this compound during storage or experiments? A:

- Storage: Use inert atmospheres (argon) and low temperatures (-20°C) to prevent oxidation.

- Stabilizers: Add antioxidants (e.g., BHT) to solutions.

- Degradation monitoring: Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track impurities .

Analytical Method Development

Q7: How can researchers optimize chromatographic methods for quantifying this compound in complex matrices? A:

- Column selection: Use C18 columns with trifluoroacetic acid (0.1%) in the mobile phase to enhance peak symmetry.

- Detection: ESI-MS in positive ion mode provides high sensitivity for amine-containing compounds.

- Method validation: Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and recovery rates (85–115%) .

Structure-Activity Relationship (SAR) Studies

Q8: What structural modifications of this compound are most promising for enhancing target selectivity? A:

- Morpholine ring substitution: Introduce electron-withdrawing groups (e.g., fluorine) to modulate electron density and receptor interactions .

- Amine chain elongation: Replace the propan-2-amine group with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target binding .

- Isosteric replacements: Substitute the morpholine oxygen with sulfur (thiomorpholine) to alter pharmacokinetic properties .

Toxicity and Safety Profiling

Q9: What in vitro/in vivo models are appropriate for preliminary toxicity assessment? A:

- In vitro: HepG2 cells for hepatotoxicity screening; hERG assay for cardiac risk.

- In vivo: Zebrafish embryos (OECD TG 236) for acute toxicity. For neurotoxicity, use rodent open-field tests or microdialysis to monitor neurotransmitter levels .

Reproducibility Challenges

Q10: How can researchers ensure reproducibility in synthesizing enantiopure forms of this compound? A:

- Chiral resolution: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Asymmetric synthesis: Employ enantioselective catalysts (e.g., BINAP-ruthenium complexes) during key synthetic steps .

- Crystallography validation: Confirm enantiopurity via single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.